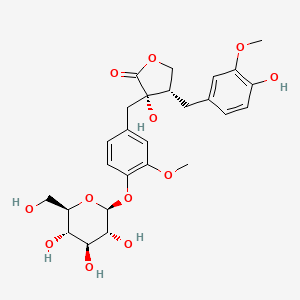

Nortracheloside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

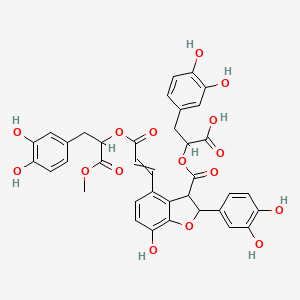

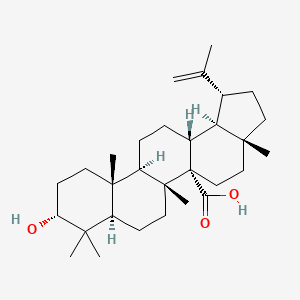

Nortracheloside is a lignan compound isolated from Trachelospermum jasminoides (Lindl.) Lem . It is used for research purposes .

Molecular Structure Analysis

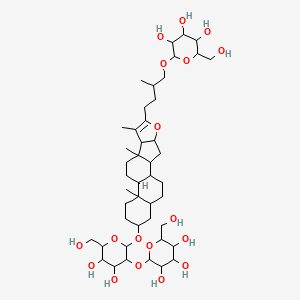

Nortracheloside has a molecular weight of 536.53 and a formula of C26H32O12 . Its structure includes a β-lactam ring, which is a common feature in this class of compounds .Physical And Chemical Properties Analysis

Nortracheloside is a solid, white to off-white powder . It is soluble in DMSO, with a solubility of 125 mg/mL . It has a CAS number of 33464-78-7 .Aplicaciones Científicas De Investigación

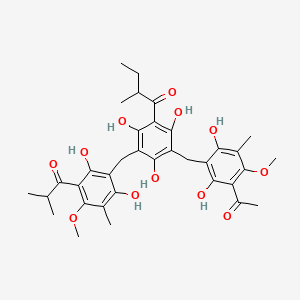

Chemical Structure and Derivation

Nortracheloside, a lignan glucoside, was isolated from the stems of Trachelospermum asiaticum NAKAI var. intermedium NAKAI (Apocynaceae). It has been structurally established as 8(S), 8'(S)-4, 4', 8'-trihydroxy-3, 3'-dimethoxy-lignan-olid(9, 9')4'-β-D-glucopyranoside (S. Nishibe, S. Hisada, I. Inagaki, 1973).

Anti-Inflammatory Properties

Nortrachelogenin, a pharmacologically active lignan related to nortracheloside, demonstrates anti-inflammatory effects. It inhibits the production of inflammatory factors like nitric oxide and prostaglandin E2 in murine macrophages and reduces carrageenan-induced paw inflammation in mice (Mirka Laavola et al., 2016).

Antifungal Activity

Nortrachelogenin exhibits antifungal properties, particularly against pathogenic fungi like Candida albicans. It induces apoptosis in fungal cells through mitochondrial dysfunction and caspase-dependent pathways (Heejeong Lee, E. Woo, D. G. Lee, 2016).

Antibacterial Properties

The compound also shows significant antibacterial effects against strains like Escherichia coli O157. Its mechanism involves disorganizing and perturbing the cytoplasmic membrane, highlighting its potential in antibiotic development (Heejeong Lee, Y. Ji, Z. Ryoo, Myung‐Sook Choi, E. Woo, D. G. Lee, 2015).

Fibrosis and Macrophage Activation

Nortrachelogenin suppresses IL-4+IL-13-induced alternative macrophage activation and ameliorates bleomycin-induced fibrosis. This indicates its potential therapeutic role in conditions involving fibrosis (A. Pemmari, T. Leppänen, Erja-Leena Paukkeri, M. Scotece, M. Hämäläinen, E. Moilanen, 2018).

Safety And Hazards

Propiedades

IUPAC Name |

(3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O12/c1-34-18-8-13(3-5-16(18)28)7-15-12-36-25(32)26(15,33)10-14-4-6-17(19(9-14)35-2)37-24-23(31)22(30)21(29)20(11-27)38-24/h3-6,8-9,15,20-24,27-31,33H,7,10-12H2,1-2H3/t15-,20+,21+,22-,23+,24+,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYKGOAXVHSLDD-PTHUBMCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nortracheloside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one](/img/structure/B591330.png)